Cas no 63417-81-2 (5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole)

5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole,5-(chloromethyl)-3-(2-thienyl)-
- 5-(Chloromethyl)-3-thien-2-yl-1,2,4-oxadiazole
- 5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
- 5-Chlormethyl-3-<2>thienyl-1,2,4-oxadiazol
- 5-chloromethyl-3-(thien-2-yl)-1,2,4-oxadiazole
- 5-chloromethyl-3-thiophen-2-yl-[1,2,4]oxadiazole
- F2147-0860
- 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- STL195405
- G68991
- SCHEMBL1486703
- 63417-81-2
- 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, AldrichCPR
- 5-chloromethyl-3-(2-thienyl)-1,2,4-oxadiazole
- DTXSID90353113
- AS-5735
- Z57052868
- MFCD03407322
- EN300-11595
- WAY-388798
- YOUDLOUFERNGRO-UHFFFAOYSA-N
- DB-073320
- AKOS000202271
-
- MDL: MFCD03407322
- Inchi: InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2
- InChI Key: YOUDLOUFERNGRO-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)C2=NOC(=N2)CCl
Computed Properties
- Exact Mass: 199.98100
- Monoisotopic Mass: 199.981
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.421
- Melting Point: 59 °C
- Boiling Point: 331.3°Cat760mmHg
- Flash Point: 154.1°C
- Refractive Index: 1.587
- PSA: 67.16000
- LogP: 2.53690
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole Security Information
- Hazard Category Code: 36
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:S26;S36/37/39;S45
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142180-100mg |
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole |
63417-81-2 | 97% | 100mg |
¥557.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1142180-250mg |
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole |
63417-81-2 | 97% | 250mg |
¥796.00 | 2024-05-06 | |
Life Chemicals | F2147-0860-10g |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |
63417-81-2 | 95%+ | 10g |
$180.0 | 2023-11-21 | |
Enamine | EN300-11595-5.0g |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |
63417-81-2 | 95% | 5g |
$99.0 | 2023-05-01 | |
Apollo Scientific | OR25917-1g |
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole |
63417-81-2 | 1g |
£79.00 | 2025-02-19 | ||
Enamine | EN300-11595-0.25g |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |
63417-81-2 | 95% | 0.25g |
$19.0 | 2023-05-01 | |
Enamine | EN300-11595-1.0g |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |
63417-81-2 | 95% | 1g |
$26.0 | 2023-05-01 | |
Life Chemicals | F2147-0860-2.5g |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |
63417-81-2 | 95%+ | 2.5g |
$52.0 | 2023-11-21 | |
Enamine | EN300-11595-10.0g |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |
63417-81-2 | 95% | 10g |
$189.0 | 2023-05-01 | |
Enamine | EN300-11595-0.05g |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole |
63417-81-2 | 95% | 0.05g |
$19.0 | 2023-05-01 |
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole Related Literature
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Introduction to 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS No. 63417-81-2)
5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, with the chemical formula C₈H₅ClN₃O, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class, which is well-documented for its role in medicinal chemistry as a scaffold for developing bioactive molecules. The presence of both a chloromethyl group and a thiophene ring in its structure imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The CAS No. 63417-81-2 uniquely identifies this compound in scientific literature and databases, facilitating its accurate referencing in research papers, patents, and industrial applications. The oxadiazole core is a six-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its stability and reactivity. The chloromethyl substituent at the 5-position introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are pivotal in drug synthesis. Meanwhile, the thiophen-2-yl group at the 3-position adds aromatic stability and can participate in various interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole derivatives. The structural motif of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has been explored for its potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. Studies have highlighted its ability to modulate biological pathways by acting as a precursor for more complex molecules or by directly interacting with enzymes and receptors.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The chloromethyl group allows for facile functionalization via cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, enabling the introduction of aryl or vinyl groups for further derivatization. This flexibility has been exploited in synthesizing kinase inhibitors, which are critical in oncology research. Additionally, the thiophene ring can engage in π-stacking interactions with biological targets, enhancing binding affinity and drug-like properties.
Recent advancements in computational chemistry have further illuminated the potential of 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. Molecular docking studies have demonstrated its binding efficacy to several protein targets associated with metabolic disorders and neurodegenerative diseases. These virtual screenings have provided insights into how structural modifications can optimize its pharmacokinetic profile and target specificity. Such computational approaches are becoming increasingly integral in drug discovery pipelines, reducing the reliance on empirical screening methods.
The agrochemical sector has also shown interest in this compound due to its structural similarity to known herbicides and fungicides. Researchers have investigated its derivatives for their potential to disrupt fungal cell wall synthesis or inhibit plant growth regulators. The combination of the oxadiazole core with heterocyclic moieties like thiophene has proven effective in designing molecules with enhanced environmental stability while maintaining biocidal activity.
From a synthetic chemistry perspective, 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole serves as an excellent platform for exploring new reaction pathways and methodologies. Its reactivity allows chemists to develop novel synthetic strategies that could be applied to other heterocyclic systems. For instance, palladium-catalyzed reactions have been employed to introduce diverse functional groups at the chloromethyl position, expanding the library of accessible derivatives.
The compound’s significance extends beyond academic research; it has found applications in industrial settings where precision chemical synthesis is required. Pharmaceutical companies often use such intermediates to streamline drug development processes by providing readily available building blocks that can be modified into lead compounds through iterative optimization cycles.
In conclusion,5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS No. 63417-81-2) represents a promising candidate for further exploration across multiple domains of chemical biology and material science. Its unique structural features offer opportunities for developing innovative therapeutics and agrochemicals while serving as a cornerstone for synthetic chemistry innovation.
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